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Compound of Interest

Compound Name: 1-Pyridin-4-yl-imidazolidin-2-one

Cat. No.: B1307488 Get Quote

For researchers, scientists, and drug development professionals, the rigorous evaluation of

novel chemical entities against established inhibitors is a cornerstone of preclinical research.

This guide provides a comparative benchmark of well-characterized Src tyrosine kinase

inhibitors—Dasatinib, Bosutinib, and Saracatinib—to serve as a reference for the evaluation of

new potential inhibitors such as 1-Pyridin-4-yl-imidazolidin-2-one.

While public domain data on the specific Src inhibitory activity of 1-Pyridin-4-yl-imidazolidin-
2-one is not currently available, this guide furnishes the necessary context for its future

evaluation. The provided data on established inhibitors, detailed experimental protocols, and

pathway visualizations are intended to empower researchers to conduct their own comparative

analyses.

Comparative Performance of Src Inhibitors
The in vitro potency of Dasatinib, Bosutinib, and Saracatinib against c-Src and other key

kinases is summarized below. These values, presented as the half-maximal inhibitory

concentration (IC50), offer a quantitative measure of inhibitory efficacy.
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Inhibitor
c-Src IC50
(nM)

Abl IC50
(nM)

c-Kit IC50
(nM)

EGFR IC50
(nM)

Notes

Dasatinib 0.8[1][2] <1[2][3] 79[2][3] -

A potent

multi-targeted

inhibitor of

both Abl and

Src family

kinases.[2]

Bosutinib 1.2[1][3] 1[3]
Minimal

Activity[4]
-

A dual

Src/Abl

inhibitor with

low activity

against c-Kit

and PDGF

receptor.[4]

Saracatinib 2.7[1][2][3] 30[2][5] 200[5] 66[5]

A highly

selective

dual-specific

inhibitor of

Src and Abl

kinases.[2]

Kinase Selectivity Profile:

A critical aspect of a kinase inhibitor's profile is its selectivity across the kinome. A more

selective inhibitor is generally expected to have fewer off-target effects.
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Inhibitor
Number of Kinases
Inhibited (>50% at 1µM)

Key Off-Targets

Dasatinib Broad
Tec family kinases, BTK,

DDR1, Ephrin receptors[6]

Bosutinib 63 (out of 272 tested)[7] STE20 kinases, CAMK2G[8]

Saracatinib
11 (out of 23 tested with IC50

<100 nM)[7]
Lck, Fyn, Lyn, Blk, Fgr[5]

Src Signaling Pathway
Src, a non-receptor tyrosine kinase, is a central node in various signaling pathways that

regulate cell proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a

frequent event in many human cancers.[1] The following diagram illustrates a simplified

representation of the Src signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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